REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=O)[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][C:10]([OH:16])=[CH:9][CH:8]=3.B#B.O.Cl>C1COCC1>[CH2:6]1[C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:15][C:14]=2[O:13][C:12]2[CH:11]=[C:10]([OH:16])[CH:9]=[CH:8][C:7]1=2
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=2C(C3=CC=C(C=C3OC2C1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred overnight under argon at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear yellow solution
|
Type
|
CUSTOM
|
Details
|
to give a clear yellow solution
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed by rotary evaporation
|
Type
|
FILTRATION
|
Details
|
the resulting solid filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 10% NaOH
|
Type
|
FILTRATION
|
Details
|
This solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
reprecipitated with slow addition of HCl
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.14 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |